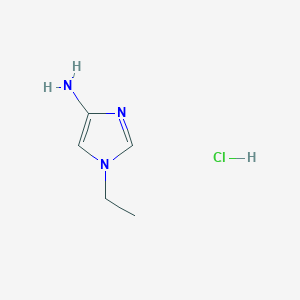

1-Ethyl-1H-imidazol-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the molecular formula C5H9N3·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-imidazol-4-amine hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation of aldehydes with amines, followed by cyclization and purification .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-1H-imidazol-4-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has shown that imidazole derivatives, including 1-ethyl-1H-imidazol-4-amine hydrochloride, exhibit potent antimicrobial properties. A study demonstrated its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in combating antibiotic resistance.

Cancer Research

In vitro studies have indicated that this compound can inhibit cancer cell proliferation. For instance, derivatives have been reported with IC50 values as low as 15 nM against certain cancer cell lines, showcasing strong anti-proliferative activity. This suggests a promising avenue for developing new cancer therapies based on imidazole derivatives .

Neuropharmacology

Imidazole compounds have been studied for their role as selective antagonists for corticotropin-releasing factor receptors, which are implicated in stress response and anxiety disorders. The modulation of these receptors could lead to novel treatments for anxiety and depression .

Agricultural Applications

Pesticidal Properties

this compound has been explored for its potential use as a pesticide. Its structural characteristics allow it to interact with biological targets in pests, leading to effective pest control strategies without harming beneficial insects .

Materials Science

Corrosion Inhibition

The compound has been investigated for its use as a corrosion inhibitor in metals. Imidazole derivatives can form protective layers on metal surfaces, significantly reducing corrosion rates in various environments .

Fluorescent Chemo-sensors

Research indicates that imidazole derivatives can function as fluorescent chemo-sensors due to their ability to bind selectively to certain ions or molecules. This property is valuable in environmental monitoring and detection of pollutants .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including the condensation of appropriate starting materials under controlled conditions. The development of derivatives has expanded its application scope significantly.

Table: Summary of Applications

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Antimicrobial Efficacy Study : A series of imidazole derivatives were tested against various bacterial strains, demonstrating significant antimicrobial activity and paving the way for new antibiotic developments.

- Cancer Cell Proliferation Inhibition : In vitro studies showed that certain derivatives of this compound inhibited the growth of cancer cells with notable potency, suggesting further exploration in cancer therapy .

- Corrosion Inhibition Trials : The effectiveness of imidazole derivatives as corrosion inhibitors was tested on different metal substrates, revealing substantial reductions in corrosion rates under various conditions .

Mécanisme D'action

The mechanism of action of 1-Ethyl-1H-imidazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-Methylimidazole: Similar in structure but with a methyl group instead of an ethyl group.

2-Ethylimidazole: Similar in structure but with the ethyl group at the 2-position instead of the 1-position.

4-Methylimidazole: Similar in structure but with a methyl group at the 4-position instead of an ethyl group.

Uniqueness: 1-Ethyl-1H-imidazol-4-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the amine group at the 4-position can result in distinct properties and applications compared to other imidazole derivatives .

Activité Biologique

1-Ethyl-1H-imidazol-4-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and comparison with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₈ClN₃

- Molecular Weight : 145.59 g/mol

The compound features an imidazole ring with an ethyl group at the 1-position and an amine group at the 4-position, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in cell proliferation and cancer progression. For instance, it can bind to the active sites of certain enzymes, preventing substrate binding and subsequent catalytic activity.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

Anticancer Properties

Studies have demonstrated that this compound can inhibit the growth of cancer cells. For example, it has been evaluated for its potential to inhibit heme oxygenase-1 (HO-1), an enzyme associated with various malignancies. Compounds that inhibit HO-1 have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. In one study, derivatives of imidazole were synthesized and tested against various pathogens, showing significant inhibition rates against bacteria and fungi .

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Methyl-1H-imidazol-4-amine | Methyl group at 1-position | Moderate antimicrobial activity |

| 2-Ethylimidazole | Ethyl group at 2-position | Limited anticancer activity |

| 4-Methylimidazole | Methyl group at 4-position | Lesser enzyme inhibition |

| 1-Ethyl-1H-imidazol-4-amine | Ethyl group at 1-position | Stronger enzyme inhibition |

Case Studies

Several studies have provided insights into the biological activities of this compound:

- Study on HO-1 Inhibition : A fragment-based approach identified novel compounds that inhibit HO-1, with some showing micromolar activity levels. This suggests that modifications to the imidazole structure can enhance anticancer properties .

- Antimicrobial Evaluation : A synthesis study focused on derivatives of imidazole showed that certain compounds exhibited over 50% inhibition against bacterial strains, indicating potential therapeutic applications in infectious diseases .

- Enzyme Interaction Studies : Research demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility as a biochemical probe for studying enzyme mechanisms.

Propriétés

IUPAC Name |

1-ethylimidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-2-8-3-5(6)7-4-8;/h3-4H,2,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGULYGVZKYEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.